

Whitepaper: The Discovery and Synthesis of CDD-1845, a Novel Kinase Inhibitor

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Compound of Interest

Compound Name: CDD-1845

Cat. No.: B12374560

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document details the discovery, synthesis, and preliminary characterization of **CDD-1845**, a novel small molecule inhibitor of Tyr-kinase X (TK-X). Aberrant TK-X activity has been implicated in the pathogenesis of various solid tumors. **CDD-1845** was identified through a high-throughput screening campaign and subsequently optimized via structure-activity relationship (SAR) studies to yield a potent and selective inhibitor with favorable drug-like properties. This whitepaper provides a comprehensive overview of the discovery workflow, the synthetic route, and the key experimental data generated to date.

Discovery of CDD-1845

The discovery of **CDD-1845** was the result of a systematic approach involving a high-throughput screen (HTS) of a diverse chemical library, followed by hit-to-lead optimization.

High-Throughput Screening (HTS)

A library of 500,000 diverse small molecules was screened for inhibitory activity against recombinant human TK-X using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The primary screen identified 1,200 initial hits with greater than 50% inhibition at a concentration of 10 μ M. These hits were then subjected to a dose-response confirmation screen to determine their half-maximal inhibitory concentration (IC₅₀).

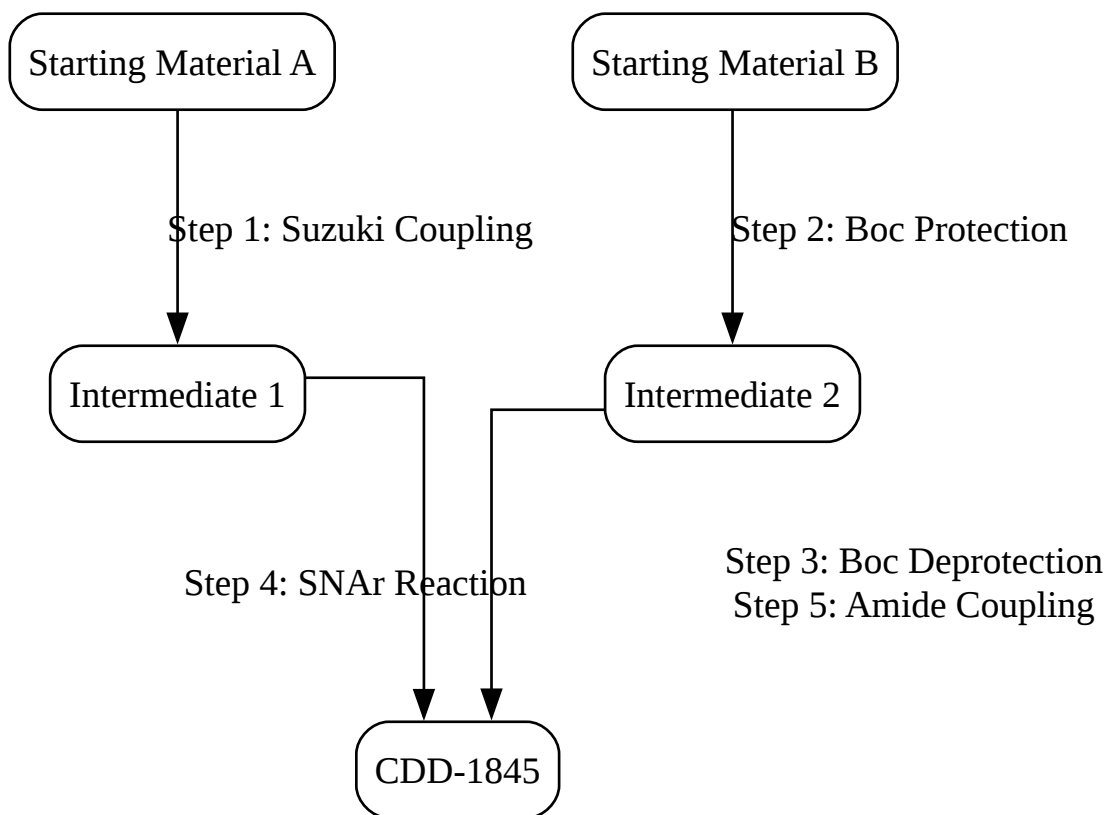
Hit-to-Lead Optimization

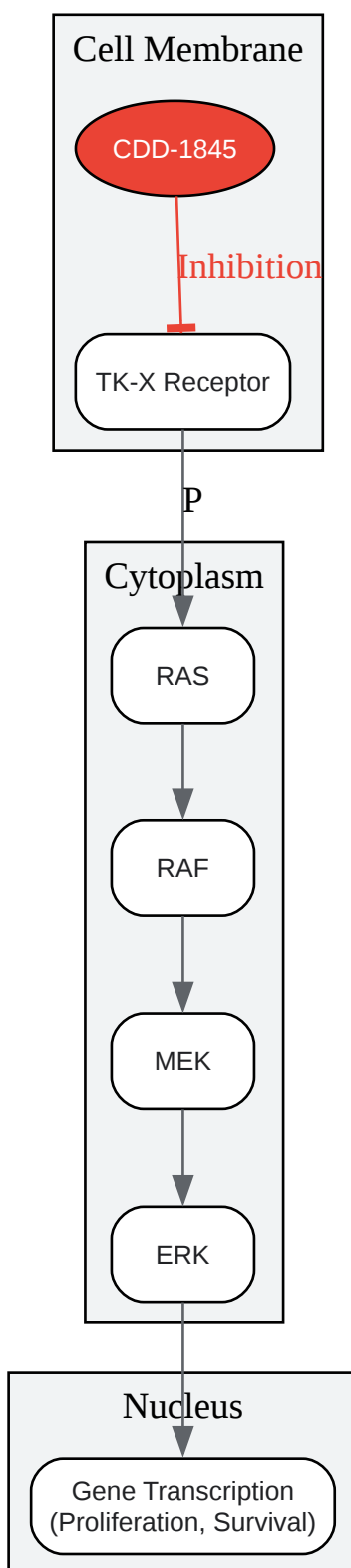
From the confirmed hits, a chemical series based on a pyrazolopyrimidine scaffold was selected for its favorable preliminary profile, including good ligand efficiency and synthetic tractability. Initial lead compound, CDD-1001, exhibited an IC₅₀ of 500 nM against TK-X. A medicinal chemistry campaign was initiated to optimize the potency, selectivity, and pharmacokinetic properties of this series. This effort led to the synthesis of over 200 analogs. **CDD-1845** emerged as the most promising candidate, demonstrating significantly improved potency and an excellent selectivity profile.

Synthesis of CDD-1845

The synthesis of **CDD-1845** is accomplished via a convergent 5-step synthetic route, as outlined below.

Synthetic Scheme





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